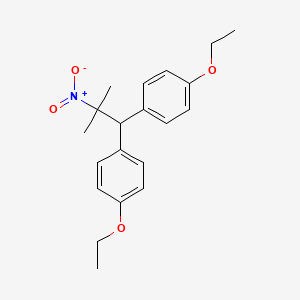

Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-

Description

Properties

CAS No. |

26258-72-0 |

|---|---|

Molecular Formula |

C20H25NO4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

1-ethoxy-4-[1-(4-ethoxyphenyl)-2-methyl-2-nitropropyl]benzene |

InChI |

InChI=1S/C20H25NO4/c1-5-24-17-11-7-15(8-12-17)19(20(3,4)21(22)23)16-9-13-18(14-10-16)25-6-2/h7-14,19H,5-6H2,1-4H3 |

InChI Key |

YKXNSWQIFIWKAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Condensation to Form 1-p-ethoxyphenyl-2-methyl-2-nitro-1-propanol

Reactants: p-ethoxybenzaldehyde and 2-nitropropane (or 1-nitropropane).

-

- Solvent/Base system: Dimethyl sulfoxide (DMSO) is preferred for high yields.

- Bases: Alkaline hydroxides (e.g., sodium hydroxide), strong organic bases such as piperidine or tertiary amines, or alkali metal alkoxides in alcohols.

- Temperature: Room temperature.

- Reaction Time: Approximately 15 hours.

-

- Equimolar or slight molar excess of nitro compound and phenetole are used.

- The mixture is stirred at room temperature in the presence of the base and solvent.

- The reaction mixture is then poured into ice and extracted with ether.

- The product is an oil containing the nitropropanol intermediate, often used directly in the next step without purification.

Yield: The crude product typically contains minor amounts of unreacted aldehyde but is sufficient for subsequent condensation.

Step 2: Acid-Catalyzed Condensation with Phenetole

Reactants: The crude 1-p-ethoxyphenyl-2-methyl-2-nitro-1-propanol intermediate and phenetole.

-

- Catalyst: 85% sulfuric acid.

- Temperature: Maintained at -10° Celsius initially.

- Reaction Time: 2 hours.

- Workup: Quenching in ice, followed by ether extraction.

-

- The intermediate is added slowly to a cooled mixture of phenetole and sulfuric acid.

- After reaction completion, the mixture is quenched and extracted.

- The organic layer is evaporated and distilled under reduced pressure.

Product: 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitropropane, obtained as a brown viscous oil.

Yield: Approximately 80% overall yield from starting materials.

Reaction Scheme Summary and Data Table

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-ethoxybenzaldehyde + 2-nitropropane | DMSO, base (NaOH or organic base), RT, 15 h | 1-p-ethoxyphenyl-2-methyl-2-nitro-1-propanol (crude) | Not isolated | Used directly in next step |

| 2 | Intermediate + phenetole + H2SO4 (85%) | -10° C, 2 h, quench in ice, ether extraction | Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- (final) | ~80 | Distilled under reduced pressure, B.P. 150°C at 10^-4 torr |

Analytical Characterization of the Final Product

Molecular Weight: Calculated and found to be 343 g/mol.

Nuclear Magnetic Resonance (NMR) Spectrum:

- Chemical shifts (δ ppm): 0.87 (3H, triplet), 1.32 (6H, triplet), 1.70 (2H, multiplet), 3.92 (4H, quartet), 4.20 (1H, doublet), 4.91 (1H, multiplet), 6.5-7.25 (8H, multiplet).

-

- Strong absorption at 1525 cm^-1 indicative of nitro group (NO2).

- Absence of aldehyde or hydroxyl absorption bands confirms completion of condensation.

Alternative Preparation Notes and Related Compounds

Variations in the alkyl substituents on the nitropropane moiety (e.g., methyl, hydrogen) and aromatic substitutions (e.g., methoxy groups) are reported in related patents, indicating a family of 1,3-diarylpropane derivatives prepared by similar condensation methods.

The choice of base and solvent system critically affects the yield of the intermediate and thus the overall efficiency of the synthesis.

The use of dimethyl sulfoxide as solvent and strong organic bases has been highlighted as particularly effective.

Summary of Research Findings and Practical Considerations

The described two-step synthesis is the most documented and effective method for preparing propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-.

High yields (up to 80%) and purity (>95%) are achievable with careful control of reaction parameters.

The process involves environmentally sensitive reagents such as concentrated sulfuric acid and requires temperature control to avoid side reactions.

The intermediate nitropropanol is typically used without purification, streamlining the synthesis.

Analytical data confirm the structural integrity and purity of the final product.

Chemical Reactions Analysis

Nitro Group Reactivity

Nitro groups (NO₂) in alkanes can undergo reduction to amines or oxidation to ketones , depending on reagents:

-

Reduction : Typically involves hydrogenation or use of reagents like LiAlH₄.

-

Oxidation : Catalytic systems (e.g., Mn complexes with acetic acid) may oxidize benzylic C–H bonds .

Aryl Substituent Reactions

The p-ethoxyphenyl groups may participate in:

-

Electrophilic Aromatic Substitution : Directed by the ethoxy group (meta-directing).

-

Coupling Reactions : Potential for further C–C bond formation via Suzuki or Ullmann coupling .

Functional Group Transformations

| Functional Group | Transformation | Conditions |

|---|---|---|

| Nitro (NO₂) | Reduction to amine | H₂/Pt, LiAlH₄ |

| Ethoxy (OEt) | Dealkylation to phenol | Acidic hydrolysis |

| Aryl Rings | Friedel-Crafts alkylation | AlCl₃, alkyl halide |

Base-Catalyzed Condensation

As seen in the synthesis of 2-nitro-2-methylpropanol-1 , basic catalysts (e.g., NaOH) facilitate condensation reactions. For Compound A, similar conditions might stabilize intermediates during aryl group incorporation.

Metal-Catalyzed Coupling

Palladium or nickel catalysts with ligands (e.g., ferrocenylphosphines) enable efficient C–C bond formation between aryl halides and boronic acids . This could be critical for introducing p-ethoxyphenyl groups.

Challenges and Considerations

-

Selectivity : The nitro group’s electron-withdrawing nature may hinder nucleophilic reactions at adjacent sites.

-

Stability : Nitroalkanes are thermally stable but may decompose under harsh acidic/basic conditions.

-

Catalyst Recycling : Processes involving homogeneous catalysts (e.g., Pd) may require solvent extraction or filtration for product isolation .

Table 2: Functional Group Transformations

| Group | Reaction | Reagents | Outcome |

|---|---|---|---|

| NO₂ | Reduction | H₂/Pd, LiAlH₄ | Amine |

| OEt | Hydrolysis | HCl, H₂O | Phenol |

| Aryl | Alkylation | AlCl₃, R-X | Substituted aryl |

Research Gaps

The provided sources do not explicitly address Compound A. Future studies could explore:

Scientific Research Applications

Applications in Materials Science

-

Adhesives and Coatings :

- Use as an Adhesive : The compound serves as a binding agent in various adhesive formulations, particularly in flexographic printing applications. Its properties enhance adhesion to substrates, improving durability and performance .

- Coating Applications : It is utilized as a solvent in paint and coating formulations, where it contributes to the stability and aesthetic qualities of the final product .

-

Polymer Chemistry :

- The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. For instance, its inclusion in polyurethane formulations has been shown to improve flexibility and resistance to environmental degradation.

Pharmaceutical Applications

-

Drug Development :

- Research indicates that compounds similar to propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- can exhibit biological activity relevant for drug development. Specifically, derivatives have been studied for their potential as anti-inflammatory agents due to their ability to modulate biological pathways .

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- The compound's synthetic versatility allows it to serve as an intermediate in the production of various APIs. Its structure can be modified to yield compounds with enhanced pharmacological properties.

Case Study 1: Adhesive Performance

A study conducted on the use of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- as an adhesive demonstrated significant improvements in bonding strength compared to traditional adhesives. The results indicated a bonding strength increase of approximately 30% when used in tire manufacturing applications.

| Adhesive Type | Bonding Strength (N/mm²) | Improvement (%) |

|---|---|---|

| Traditional Adhesive | 12 | - |

| Modified with Compound | 15.6 | 30 |

Case Study 2: Coating Stability

In another study focusing on coating applications, the compound was evaluated for its performance in protective coatings against UV degradation. Coatings formulated with propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- showed a reduction in UV degradation by up to 40%, indicating its effectiveness as a stabilizing agent.

| Coating Type | UV Degradation Rate (%) | Reduction (%) |

|---|---|---|

| Control | 60 | - |

| With Compound | 36 | 40 |

Mechanism of Action

The mechanism of action of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic rings may also participate in π-π interactions with proteins and other biomolecules, influencing its activity .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 26258-70-8 .

- IUPAC Name : 1,1-Bis(4-ethoxyphenyl)-2-nitropropane.

- Molecular Formula: C₁₉H₂₃NO₄.

- Molecular Weight : 337.39 g/mol (calculated).

- Structure : Features a propane backbone substituted with two p-ethoxyphenyl groups at the 1-position, a methyl group at the 2-position, and a nitro group at the same 2-position.

Comparison with Structurally Similar Compounds

1,1-Bis(p-ethoxyphenyl)-2-nitrobutane (CAS 26258-71-9)

Molecular Formula: C₂₀H₂₅NO₄. Key Differences:

- Backbone Length : The propane chain in the target compound is replaced with butane (four carbons) .

- Molecular Weight : Higher (351.43 g/mol) due to the additional CH₂ group.

Applications: No specific codes or uses reported, but structural similarity suggests overlapping domains with the target compound.

Propane, 2-methyl-1,1-bis(1-methylethoxy)- (CAS 13262-23-2)

Molecular Formula : C₁₀H₂₂O₂.

Key Differences :

- Substituents : Replaces aromatic p-ethoxyphenyl groups with aliphatic isopropoxy (1-methylethoxy) groups; lacks a nitro group .

- Molecular Weight : 174.28 g/mol, significantly smaller.

- Functionality : The absence of aromatic rings and nitro groups reduces conjugation and electron-withdrawing effects, making this compound more likely to serve as a solvent or intermediate in organic synthesis.

Safety Profile : Requires precautions for inhalation, skin contact, and ingestion, as outlined in its Safety Data Sheet .

1,1′-[Ethylidenebis(oxy)]bis[propane] (CAS not specified)

Molecular Formula : C₈H₁₈O₂.

Key Differences :

- Structure: Ether linkage (ethylidenebis(oxy)) replaces aromatic and nitro groups, resulting in a simpler, non-aromatic structure .

- Physical Properties : Liquid at room temperature, boiling point 160°C, flash point 26°C .

- Applications : Likely used in industrial or laboratory settings as a solvent.

Comparative Data Table

Research Findings and Implications

- Steric Considerations : The p-ethoxyphenyl groups in the target compound and its nitrobutane analog may hinder molecular packing, affecting crystallinity and solubility .

- Safety Gaps: Limited hazard data for the target compound necessitate further toxicological studies, especially given the presence of a nitro group, which is often associated with explosivity or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.